alpha-Curcumene
Overview
Description
Synthesis Analysis
Alpha-Curcumene has been synthesized through various methods, including asymmetric Grignard cross-coupling reactions catalyzed by nickel complexes of chiral phosphine and the synthesis from optically pure 5-trimethylsilyl-2-cyclohexenone, demonstrating the compound's accessibility through laboratory synthesis. Notable methods include the asymmetric total synthesis of optically active alpha-Curcumene and the synthesis of (+/-)-Curcumene ether, highlighting the diverse synthetic pathways available for this compound (Tamao et al., 1979); (Vickers & Keay, 2003).
Molecular Structure Analysis
The molecular structure of alpha-Curcumene has been elucidated through various analytical techniques, including crystal structure analysis and quantum chemical calculations. Studies on the crystal structure of enzymes involved in the biosynthesis of curcumene precursors provide insights into the molecular basis for the formation of alpha-Curcumene (Blank et al., 2019).
Chemical Reactions and Properties
Alpha-Curcumene undergoes a range of chemical reactions, reflecting its versatile chemical properties. These include stereospecific hydrogenolysis of lactones for the syntheses of related compounds and the palladium-catalyzed cross-couplings of organozinc reagents for the synthesis of aromatic bisabolene derivatives (Spielmann et al., 2017); (Vyvyan et al., 2004).
Physical Properties Analysis
The physical properties of alpha-Curcumene, such as its optical yield and overall yield in synthesis, are crucial for its application in various fields. The asymmetric synthesis processes provide optically active forms of alpha-Curcumene, which are essential for specific applications requiring chirality (Tamao et al., 1979).
Chemical Properties Analysis
Alpha-Curcumene's chemical properties, including its reactivity and interaction with other molecules, are significant for understanding its role in chemical reactions and potential applications. The compound's involvement in the synthesis of other chemically active compounds and its role in catalytic processes illustrate its chemical versatility and potential for use in various chemical synthesis pathways (Vyvyan et al., 2004).
Scientific Research Applications
Cancer Treatment : Alpha-Curcumene has shown cytotoxic activity on ovarian cancer cells through mitochondrial activation. It inhibits cell viability and induces apoptosis, a form of programmed cell death, in cancer cells (Shin & Lee, 2013).
Microbial Conversion : A Rhodococcus strain was found to convert alpha-cedrene to sec-cedrenol, with alpha-Curcumene as a possible metabolite. This study presents a novel pathway for microbial conversion involving alpha-Curcumene (Takigawa et al., 1993).
Lipid Metabolism : In studies involving rats, alpha-Curcumene has been identified as a compound that lowers triglyceride levels. It was found to inhibit hepatic triglyceride concentration and reduce fatty acid synthesis in rat hepatocytes (Yasni et al., 1994).
Essential Oil Composition : Alpha-Curcumene is a major component in the essential oil of Curcuma longa, influencing its properties and applications. The chemical composition of the volatile oil from Curcuma longa includes alpha-Curcumene as a significant constituent (Hu et al., 1998).
Synthesis and Chemical Analysis : Studies have also focused on the synthesis of optically active alpha-Curcumene and its chemical analysis in various plant extracts (Tamao et al., 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-(6-methylhept-5-en-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYXUZSZMNBRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862351 | |
Record name | alpha-Cucurmene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Curcumene | |
CAS RN |
644-30-4 | |
Record name | Curcumene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Curcumene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Cucurmene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | curcumene, alpha | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-CURCUMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S24T013WOF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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